

# Crystallization methods for isolating pure (5-Chloroquinolin-8-yl)methanol

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## Compound of Interest

Compound Name: (5-Chloroquinolin-8-yl)methanol

Cat. No.: B11905743

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Application Note: Advanced Crystallization and Isolation Strategies for **(5-Chloroquinolin-8-yl)methanol**

## Executive Summary

The isolation and purification of active pharmaceutical ingredient (API) intermediates require robust, scalable, and thermodynamically controlled crystallization processes. This application note details the physicochemical rationale and step-by-step methodologies for the crystallization of **(5-Chloroquinolin-8-yl)methanol** (CAS: 1567077-18-2). Designed for process chemists and drug development professionals, this guide provides two validated pathways—Controlled Cooling Crystallization and Anti-Solvent Addition—ensuring high purity, optimal crystal habit, and maximum yield.

## Physicochemical Profiling & Mechanistic Rationale

Designing a successful crystallization protocol requires a deep understanding of the target molecule's structural features and how they dictate solvent interactions.

**(5-Chloroquinolin-8-yl)methanol** possesses three critical structural domains that govern its phase behavior:

- **The Quinoline Core:** The aromatic bicyclic system facilitates strong intermolecular stacking in the solid state. The basic nitrogen atom acts as a hydrogen bond acceptor[1].
- **The 8-Hydroxymethyl Group:** This moiety acts as both a hydrogen bond donor and acceptor. Due to its proximity to the quinoline nitrogen, it readily forms a stable intramolecular hydrogen bond (a pseudo-six-membered ring). This intramolecular interaction reduces the molecule's overall polarity, making it less soluble in highly polar protic solvents (like water) and highly soluble in moderately polar organic solvents.
- **The 5-Chloro Substituent:** The halogen atom significantly increases the lipophilicity of the molecule and enhances crystal lattice density through dispersive forces and potential halogen bonding.

#### Causality in Solvent Selection:

- **Isopropanol (IPA) for Cooling Crystallization:** IPA provides a perfect balance of a hydrophobic isopropyl tail and a hydrophilic hydroxyl head. At elevated temperatures, thermal energy disrupts the API's crystal lattice, and IPA effectively solvates the molecule. As the temperature drops, the API's strong hydrogen bonding interactions outcompete the API-solvent interactions, driving supersaturation and controlled crystal growth.
- **Ethyl Acetate (EtOAc) / Heptane for Anti-Solvent Crystallization:** EtOAc is a strong "good solvent" that easily disrupts the crystal lattice at room temperature. n-Heptane acts as a highly effective non-polar "anti-solvent." Its addition rapidly decreases the dielectric constant of the medium, forcing the lipophilic 5-chloroquinoline core out of solution[2].

## Thermodynamic Solubility Data

The following table summarizes the solubility profile of **(5-Chloroquinolin-8-yl)methanol**, providing the quantitative foundation for the subsequent protocols.

| Solvent System        | Temperature (°C) | Estimated Solubility (mg/mL) | Process Suitability & Rationale                     |
|-----------------------|------------------|------------------------------|---|
| Isopropanol (IPA)     | 75               | > 150                        | Excellent for high-concentration dissolution.       |
| Isopropanol (IPA)     | 5                | < 15                         | Low solubility ensures high yield upon cooling.     |
| Ethyl Acetate (EtOAc) | 25               | > 200                        | Primary solvent; rapid dissolution at ambient temp. |
| n-Heptane             | 25               | < 5                          | Ideal anti-solvent; drives rapid precipitation.     |
| Water                 | 25               | < 1                          | Poor solvent; avoided due to poor crystal wetting.  |

## Experimental Workflows & Protocols

### Protocol A: Controlled Cooling Crystallization (Isopropanol)

This method is ideal for achieving high crystalline purity and larger, easily filterable particle sizes.

- Dissolution: Suspend crude **(5-Chloroquinolin-8-yl)methanol** in Isopropanol (approx. 6 volumes) in a jacketed crystallizer. Heat the reactor to 75 °C under moderate agitation (250 rpm).
  - Causality: Elevated temperature provides the thermodynamic energy required to completely solvate the crude material and destroy any metastable polymorphic clusters.

- Clarification: Perform a hot filtration through a 0.45  $\mu\text{m}$  PTFE filter into a pre-heated receiving vessel to remove insoluble mechanical impurities.
- Controlled Cooling & Stabilization: Cool the solution to 60  $^{\circ}\text{C}$  at a rate of 1  $^{\circ}\text{C}/\text{min}$ . Hold at 60  $^{\circ}\text{C}$  for 30 minutes.
  - Causality: Holding the temperature stabilizes the supersaturated solution within its Metastable Zone Width (MSZW), preventing premature, uncontrolled secondary nucleation[3].
- Seeding (Optional but Recommended): Introduce 1 wt% of pure **(5-Chloroquinolin-8-yl)methanol** seed crystals.
  - Self-Validation Checkpoint: The immediate persistence (non-dissolution) of the seed crystals visually confirms that the system has achieved the requisite supersaturation.
- Crystal Growth: Cool the suspension to 5  $^{\circ}\text{C}$  at a slow, linear rate of 0.2  $^{\circ}\text{C}/\text{min}$ .
  - Causality: A slow cooling rate ensures that supersaturation is consumed entirely by the growth of existing crystal faces rather than the nucleation of new, fine particles[3].
- Isolation & Drying: Filter the suspension under vacuum. Wash the filter cake with 1 volume of cold (5  $^{\circ}\text{C}$ ) Isopropanol. Dry the product in a vacuum oven at 40  $^{\circ}\text{C}$  and 50 mbar until a constant weight is achieved.

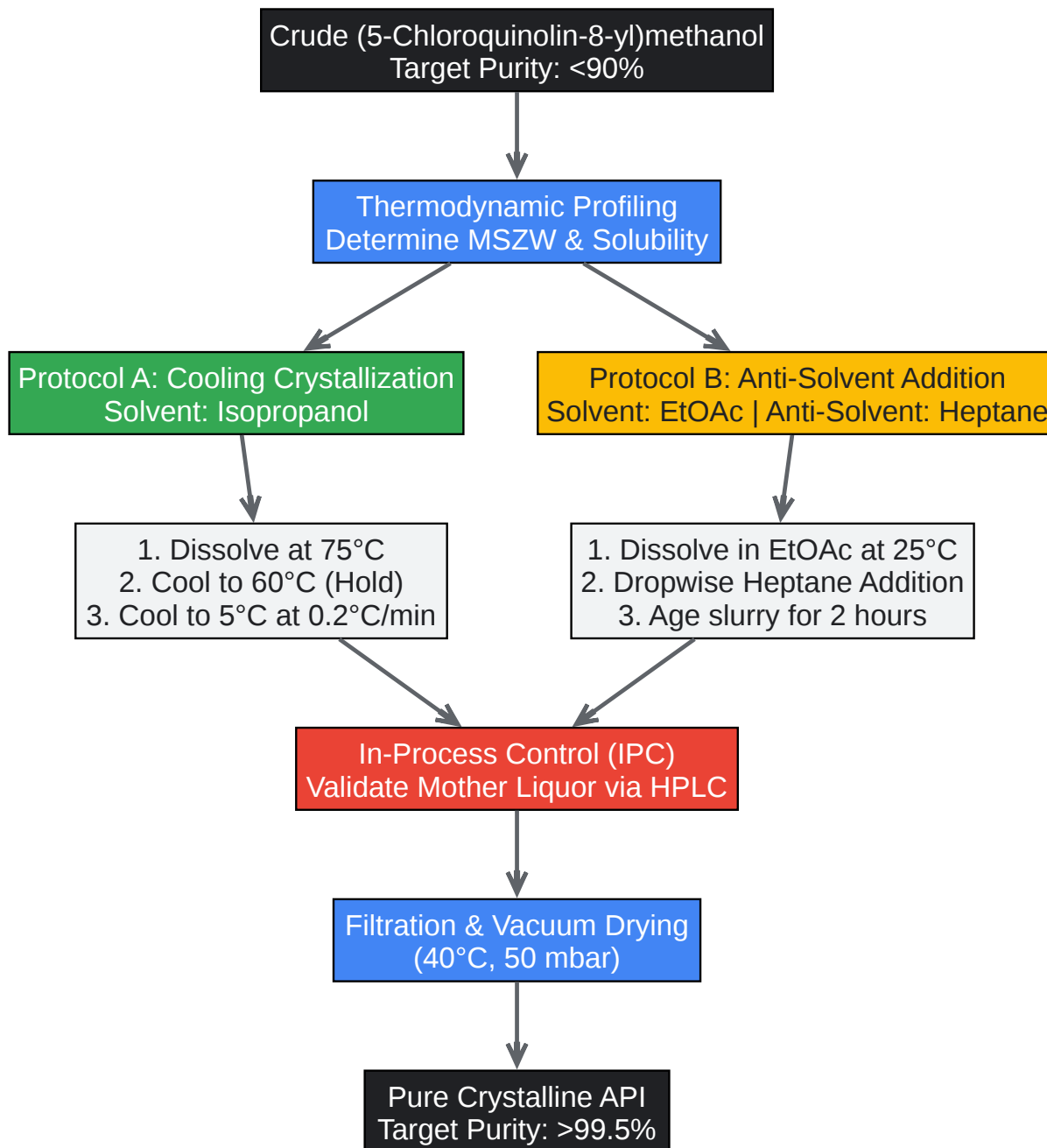
## Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

This method is highly scalable and energy-efficient, as it operates entirely at ambient temperature.

- Dissolution: Dissolve the crude API in Ethyl Acetate (approx. 4 volumes) at 25  $^{\circ}\text{C}$  under continuous stirring.
- Anti-Solvent Dosing: Begin the dropwise addition of n-Heptane (up to 8 volumes) using a programmable dosing pump at a strict rate of 0.1 volumes/min.

- Causality: Slow addition prevents localized spikes in supersaturation at the droplet interface, avoiding the precipitation of amorphous material or the entrapment of impurities within the crystal lattice[2].
- Aging and Ripening: Once the anti-solvent addition is complete, age the slurry at 25 °C for 2 hours under continuous agitation.
  - Self-Validation Checkpoint: Extract a 1 mL aliquot of the slurry, filter it, and analyze the mother liquor via HPLC. The crystallization process is validated as complete when the API concentration in the mother liquor plateaus at the theoretical solubility limit (< 5 mg/mL).
- Isolation: Filter the solid, wash with a pre-mixed 1:2 solution of EtOAc/Heptane, and vacuum dry at 40 °C.

## Process Workflow Visualization



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Fig 1: Decision matrix and workflow for the crystallization of (5-Chloroquinolin-8-yl)methanol.

## Analytical Validation

To ensure the scientific integrity of the isolated product, the following analytical suite must be employed post-crystallization:

- High-Performance Liquid Chromatography (HPLC): Confirms chemical purity (Target: 99.5% Area).
- Powder X-Ray Diffraction (PXRD): Verifies the crystalline nature of the product and ensures no unintended polymorphic transitions occurred during solvent exchange.
- Differential Scanning Calorimetry (DSC): Evaluates the melting endotherm to confirm the absence of trapped solvent molecules (solvates) or amorphous domains.

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